Gefitinib dihydrochloride

Vue d'ensemble

Description

Gefitinib dihydrochloride is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This compound works by inhibiting the intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including EGFR .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gefitinib dihydrochloride can be synthesized through a multi-step process involving various chemical reactions. The synthetic pathway typically starts with methyl 2-isocyano-4,5-dimethoxybenzoate, which undergoes cyclization, halogenation, regioselective demethylation, Williamson’s ether synthesis, and nucleophilic aromatic substitution . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Photochemical Reactions and Stability

Gefitinib dihydrochloride undergoes photodegradation under UV light, generating reactive metabolites (e.g., DMOR-GFT) that exhibit phototoxicity. Key findings include:

- Photodegradation Pathways :

- Lipid Peroxidation : DMOR-GFT induces lipid peroxidation via Type I (radical-mediated) mechanisms, with a rate constant of for quenching by DMBA .

- Protein Oxidation : Gefitinib and DMOR-GFT photosensitize protein carbonylation in human serum albumin (HSA), mediated by singlet oxygen () with quantum yield .

Phototoxicity Metrics :

| Metabolite | Photoirritation Factor (PIF) | Lipid Peroxidation (TBARS) | DNA Damage (Comet Assay) |

|---|---|---|---|

| DMOR-GFT | 48 | High | Moderate |

| DMT-GFT | 7 | Negligible | High |

| DF-GFT | 1 | None | None |

| Data sourced from . |

Biochemical Interactions

This compound inhibits EGFR phosphorylation (IC = 15.5 nM for wild-type EGFR) and modulates downstream signaling pathways . Notable interactions include:

- EGFR Binding : Forms a halogen bond with Leu788 and hydrogen bonds with Met793 in the ATP-binding pocket .

- Cellular Uptake : Enhanced fluorescence in hydrophobic environments (e.g., HSA or HaCaT cells), indicating preferential accumulation in lipid-rich regions .

Fluorescence Properties :

| Environment | Emission Maximum (nm) | Lifetime (ns) |

|---|---|---|

| Cyclohexane | 390 | 3.2 |

| HSA | 390 | 1.3 |

| HaCaT Cells | 410 | 1.5 |

| Data from . |

Stability and Degradation

- Thermal Stability : Stable at room temperature for 2 years; solutions in DMSO or ethanol remain stable for 1 month at -20°C .

- Hydrolytic Degradation : Susceptible to hydrolysis under acidic or alkaline conditions, leading to cleavage of the morpholinopropyl side chain .

Degradation Products :

| Condition | Major Degradation Product |

|---|---|

| Acidic pH | 4-Defluoro-4-hydroxy gefitinib |

| Alkaline pH | O-Demethyl gefitinib |

| Based on . |

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Gefitinib is predominantly utilized as a first-line treatment for patients with advanced NSCLC harboring specific EGFR mutations. Clinical trials have demonstrated that gefitinib significantly improves progression-free survival (PFS) compared to traditional chemotherapy regimens.

- Efficacy in EGFR-Mutated NSCLC : In a phase III trial (IPASS), gefitinib showed superior efficacy over carboplatin-paclitaxel in chemotherapy-naive patients with adenocarcinoma and EGFR mutations . The median PFS was notably longer for patients treated with gefitinib.

- Combination Therapy : Recent studies have explored the combination of gefitinib with other agents. For instance, combining gefitinib with anlotinib has shown significant improvements in PFS for treatment-naïve patients with advanced NSCLC compared to gefitinib alone .

| Study | Treatment Group | Median PFS (Months) | Overall Survival (Months) |

|---|---|---|---|

| IPASS | Gefitinib | 9.2 | Not reached |

| Anlotinib + Gefitinib | 14.8 | 35.0 | |

| Gefitinib Alone | 9.0 | 28.9 |

Other Cancers

Beyond NSCLC, gefitinib has been investigated for its efficacy in other malignancies:

- Breast Cancer : Some studies suggest that gefitinib may benefit patients with breast cancer that expresses EGFR, although results are less conclusive than those for NSCLC .

- Colorectal Cancer : Research indicates that gefitinib can inhibit growth in colorectal cancer cell lines expressing EGFR, although its clinical application remains limited compared to NSCLC .

Notable Case Studies

- Phase II Trial in Advanced NSCLC : A study involving 82 patients with advanced NSCLC found that 75% achieved an objective response when treated with gefitinib at a dose of 250 mg daily. The median progression-free survival was reported at 8.9 months .

- Gefitinib vs. Chemotherapy : In a randomized clinical trial comparing gefitinib plus chemotherapy to gefitinib alone in patients with untreated EGFR-mutant NSCLC brain metastases, the combination therapy significantly improved overall survival and response rates .

Safety Profile

Gefitinib is generally well tolerated; however, common adverse events include skin rash and diarrhea. In clinical trials, the incidence of grade 3 or higher adverse events has been manageable, making it a viable option for long-term treatment in eligible patient populations .

Mécanisme D'action

Gefitinib dihydrochloride exerts its effects by selectively inhibiting the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation and activation of EGFR. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.

Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutation-positive NSCLC.

Uniqueness of Gefitinib Dihydrochloride: this compound is unique due to its specific binding affinity for the EGFR tyrosine kinase and its effectiveness in treating NSCLC with activating EGFR mutations. It is also known for its relatively mild side effect profile compared to other EGFR inhibitors .

Activité Biologique

Gefitinib dihydrochloride, commonly known as gefitinib, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations. This article explores the biological activity of gefitinib, its mechanism of action, clinical efficacy, and safety profile based on diverse research findings and case studies.

Gefitinib exerts its therapeutic effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its phosphorylation and activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, particularly the Ras-Raf-MAPK and PI3K-Akt pathways. The overexpression of EGFR in various carcinomas leads to enhanced cell survival and proliferation; thus, gefitinib's action helps to counteract these effects, promoting apoptosis in cancer cells .

Pharmacokinetics

Gefitinib is administered orally and exhibits a mean bioavailability of approximately 60%. Peak plasma concentrations occur between 3 to 7 hours post-administration. Food intake does not significantly affect its bioavailability, allowing for flexible dosing schedules . The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which may impact its efficacy based on individual genetic polymorphisms .

Overall Survival and Progression-Free Survival

Numerous studies have evaluated gefitinib's effectiveness in NSCLC patients with EGFR mutations. A significant analysis involving 1,231 patients compared gefitinib with standard chemotherapy. The results indicated no statistically significant difference in overall survival (OS) between the two groups (HR = 1.01, 95% CI = 0.88 to 1.17) but highlighted gefitinib's superior progression-free survival (PFS) rates .

In a real-world study involving 120 patients treated with gefitinib as first-line therapy, the overall response rate (ORR) was reported at 59.2% , with a median PFS of 14.5 months and median OS of 33 months . These findings underscore gefitinib's role as a frontline treatment option for patients with advanced NSCLC.

Comparative Studies

A randomized clinical trial compared gefitinib plus chemotherapy against gefitinib alone. The combination therapy demonstrated improved intracranial objective response rates (85% vs. 63%) and longer median OS (35.0 vs. 28.9 months) compared to gefitinib monotherapy . This suggests that while gefitinib is effective on its own, its efficacy may be enhanced when combined with chemotherapy.

Safety Profile

The safety profile of gefitinib has been characterized by common adverse events such as rash, diarrhea, and liver enzyme elevations. In a comprehensive review of clinical trials involving over 12,000 patients, adverse events were primarily grade 1 or 2 in severity . The most frequently reported side effects included:

- Rash : Occurred in approximately 41.7% of patients.

- Diarrhea : Reported in about 9.2% .

- Elevated liver enzymes : Noted in 3.3% of cases.

Severe adverse events were less common but included instances requiring discontinuation of therapy due to hepatotoxicity or severe skin reactions .

Case Studies and Real-World Evidence

A notable case study from Vietnam evaluated the use of gefitinib in patients with advanced NSCLC harboring EGFR mutations. This study reported an ORR of 59.2% and a disease control rate (DCR) of 95.8% , reinforcing gefitinib's effectiveness as a first-line treatment option regardless of patient performance status or smoking history .

Summary Table: Clinical Outcomes with Gefitinib

| Study Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|

| Randomized Trials vs Chemotherapy | Not significantly different | Varies (up to 14.5 months) | No significant difference |

| Real-World Analysis | 59.2% | 14.5 months | 33 months |

| Gefitinib + Chemotherapy | 80% | Not specified | Longer than monotherapy |

Propriétés

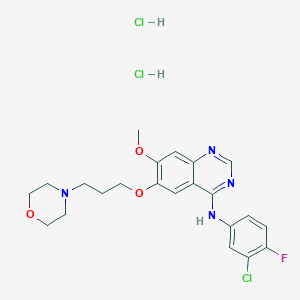

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.